molecular formula C8H16O2 B2594736 (2S)-2,3,3-Trimethylpentanoic acid CAS No. 2248201-47-8

(2S)-2,3,3-Trimethylpentanoic acid

Cat. No.: B2594736
CAS No.: 2248201-47-8
M. Wt: 144.214
InChI Key: WVRJCKAOJYSORR-ZCFIWIBFSA-N
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Description

(2S)-2,3,3-Trimethylpentanoic acid is an organic compound belonging to the class of carboxylic acids It is characterized by its unique structural configuration, which includes a chiral center at the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2,3,3-Trimethylpentanoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 2,3,3-trimethylbutanoic acid, using a chiral catalyst to ensure the desired stereochemistry. The reaction typically requires specific conditions, including controlled temperature and pH, to achieve high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These could include the use of biocatalysts or engineered microorganisms to facilitate the synthesis under milder conditions, reducing the need for harsh chemicals and high energy input.

Chemical Reactions Analysis

Types of Reactions

(2S)-2,3,3-Trimethylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the carboxylic acid group into other functional groups such as aldehydes or ketones.

    Reduction: The compound can be reduced to form alcohols under specific conditions.

    Substitution: The hydrogen atoms in the compound can be substituted with other atoms or groups, leading to the formation of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.

Scientific Research Applications

(2S)-2,3,3-Trimethylpentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme activity and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2S)-2,3,3-Trimethylpentanoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s chiral nature allows it to interact selectively with these targets, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,3-Trimethylbutanoic acid
  • 2,3-Dimethylbutanoic acid
  • 2-Methylpentanoic acid

Uniqueness

(2S)-2,3,3-Trimethylpentanoic acid is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This stereochemistry can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications where chirality is crucial.

Properties

IUPAC Name

(2S)-2,3,3-trimethylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-5-8(3,4)6(2)7(9)10/h6H,5H2,1-4H3,(H,9,10)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRJCKAOJYSORR-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)[C@H](C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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